molecular formula C15H13N3O2 B2615914 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 616897-41-7

4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2615914
CAS No.: 616897-41-7
M. Wt: 267.288
InChI Key: VVRNSFWYJMKSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a triazolone moiety

Mechanism of Action

Target of Action

4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one, primarily targets specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenases (COX-1 and COX-2) and various reactive oxygen species (ROS) generating enzymes. By inhibiting these enzymes, this compound reduces inflammation and oxidative damage .

Mode of Action

This compound interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound scavenges reactive oxygen species, reducing oxidative stress and cellular damage .

Biochemical Pathways

The biochemical pathways affected by this compound include the arachidonic acid pathway and the oxidative stress response pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins. Additionally, its antioxidant properties help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including inflamed tissues. Metabolism occurs primarily in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .

Result of Action

The molecular and cellular effects of this compound include reduced inflammation, decreased oxidative stress, and protection of cellular structures. By inhibiting COX enzymes and scavenging reactive oxygen species, the compound effectively reduces the symptoms of inflammation and prevents oxidative damage to cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components may affect its bioavailability and therapeutic efficacy .

: Information synthesized from various sources on the mechanism of action of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction may produce benzyloxyphenyl alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its triazolone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15-17-16-11-18(15)13-6-8-14(9-7-13)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNSFWYJMKSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.